Cas no 948-65-2 (2-phenyl-1H-indole)

2-phenyl-1H-indole structure
2-phenyl-1H-indole structure
상품 이름:2-phenyl-1H-indole
CAS 번호:948-65-2
MF:C14H11N
메가와트:193.243843317032
MDL:MFCD00005608
CID:40393
PubChem ID:13698

2-phenyl-1H-indole 화학적 및 물리적 성질

이름 및 식별자

    • 2-Phenyl-1H-indole
    • 2-PHENYL INDOLE
    • PHENYLINDOL, ALPHA-(RG)
    • 2-phenyl-1h-indol
    • 2-phenyl-indol
    • 2-phenyl-indole
    • 2-pPhenyl-1H-indole
    • A-PHENYLINDOL
    • a-Phenylindole
    • Indole,2-phenyl
    • Stabilizer I
    • NSC 15776
    • alpha-Phenylindole
    • 2-Phenylindole
    • 1H-Indole, 2-phenyl-
    • Indole, 2-phenyl-
    • Phenylindole
    • .alpha.-Phenylindole
    • MQD44HV3P1
    • MLS002638448
    • KLLLJCACIRKBDT-UHFFFAOYSA-N
    • SMR000526281
    • phenyl-indole
    • 2-phenylindol
    • PubChem7508
    • TimTec1_005424
    • MLS000701322
    • KSC147K6H
    • BDBM7391
    • 2-Phenyl-1H-indole (ACI)
    • Indole, 2-phenyl- (6CI, 8CI)
    • α-Phenylindole
    • 2-Phenylindole,99%
    • 948-65-2
    • SR-01000393950-1
    • Z56174838
    • DTXCID3048940
    • BBL007843
    • 2phenylindole
    • P0188
    • CHEMBL75756
    • BRD-K85555482-001-01-1
    • EINECS 213-436-3
    • DB-015965
    • EN300-16558
    • P-4160
    • Q27194433
    • CCG-15334
    • AE-641/30188041
    • HMS2233J19
    • SY032900
    • UNII-MQD44HV3P1
    • DTXSID8061343
    • 1H-Indole, 2-phenyl
    • SCHEMBL341378
    • 2-Phenylindole, technical grade, 95%
    • STK072610
    • HMS3371N07
    • AB00876244-08
    • MFCD00005608
    • SCHEMBL3835030
    • SR-01000393950
    • CG-0506
    • BRN 0132356
    • Indole, 2phenyl
    • CS-W010681
    • NS00019928
    • CHEBI:113541
    • F0920-0084
    • N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
    • NSC15776
    • 5-20-08-00232 (Beilstein Handbook Reference)
    • HMS1549G12
    • EU-0034026
    • NSC-15776
    • 2Phenyl1Hindole
    • VU0085923-2
    • AC-23376
    • alphaPhenylindole
    • F1918-0028
    • AKOS000120325
    • BRD-K85555482-001-04-5
    • 2-phenyl-1H-indole
    • MDL: MFCD00005608
    • 인치: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
    • InChIKey: KLLLJCACIRKBDT-UHFFFAOYSA-N
    • 미소: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
    • BRN: 0132356

계산된 속성

  • 정밀분자량: 193.08900
  • 동위원소 질량: 193.089
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 207
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 15.8
  • 소수점 매개변수 계산 참조값(XlogP): 3.8

실험적 성질

  • 색과 성상: 노란색 또는 장홍색 엽면 결정
  • 밀도: 1.1061 (rough estimate)
  • 융해점: 188.0 to 193.0 deg-C
  • 비등점: 250 °C/10 mmHg(lit.)
  • 플래시 포인트: 250°C/10mm
  • 굴절률: 1.5850 (estimate)
  • PSA: 15.79000
  • LogP: 3.83490
  • 용해성: 에틸에테르, 벤젠, 에틸산, 트리클로로메탄과 열이황화탄소에 쉽게 용해되며 뜨거운 물에 약간 용해된다.그것은 수증기와 함께 승화되고 경미하게 휘발할 수 있다.공기 중에 점점 녹색으로 변하는 것이 인돌 냄새 같다.

2-phenyl-1H-indole 보안 정보

  • 기호: GHS05 GHS07
  • 신호어:Danger
  • 피해 선언: H315,H318,H335,H413
  • 경고성 성명: P261,P280,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 37/38-41
  • 보안 지침: S26-S39
  • RTECS 번호:NM1272500
  • 위험물 표지: Xi
  • TSCA:Yes
  • 저장 조건:Store at room temperature
  • 위험 용어:R37/38; R41

2-phenyl-1H-indole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-phenyl-1H-indole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-16558-2.5g
2-phenyl-1H-indole
948-65-2 97%
2.5g
$27.0 2023-04-28
Life Chemicals
F0920-0084-10g
2-phenyl-1H-indole
948-65-2 95%+
10g
$84.0 2023-09-07
OTAVAchemicals
7116990189-250MG
2-phenyl-1H-indole
948-65-2 90%
250MG
$115 2023-06-25
Fluorochem
221612-25g
2-Phenyl-1H-indole
948-65-2 95%
25g
£10.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P59640-100g
2-Phenyl-1H-indole
948-65-2
100g
¥116.0 2021-09-08
TRC
P399405-5g
2-Phenyl-1H-indole
948-65-2
5g
$ 65.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-100g
2-phenyl-1H-indole
948-65-2 99%
100g
¥118.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-2.5kg
2-phenyl-1H-indole
948-65-2 99%
2.5kg
¥1441.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-250g
2-phenyl-1H-indole
948-65-2 99%
250g
¥228.90 2023-09-01
Life Chemicals
F1918-0028-15mg
2-phenyl-1H-indole
948-65-2 90%+
15mg
$89.0 2023-07-28

2-phenyl-1H-indole 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ;  2.5 h, 80 °C
참조
A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical Conditions
Zelenay, Benjamin; Munton, Peter; Tian, Xiaojie; Diez-Gonzalez, Silvia, European Journal of Organic Chemistry, 2019, 2019(29), 4725-4730

합성회로 2

반응 조건
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Copper Solvents: Dimethylformamide ,  Water ;  3 h, 100 °C; 100 °C → rt
참조
New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reaction
Chouzier, Sandra; Gruber, Markus; Djakovitch, Laurent, Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52

합성회로 3

반응 조건
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  1808207-42-2 Solvents: Benzene-d6 ;  1 h, rt
참조
Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors
Kong, Lingbing; Ganguly, Rakesh; Li, Yongxin; Kinjo, Rei, Chemical Science, 2015, 6(5), 2893-2902

합성회로 4

반응 조건
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ;  24 h, 100 °C
참조
A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines
Li, Beibei; Ju, Zhanfeng; Zhou, Mi; Su, Kongzhao; Yuan, Daqiang, Angewandte Chemie, 2019, 58(23), 7687-7691

합성회로 5

반응 조건
1.1 Reagents: Ammonia Catalysts: Cuprous iodide ,  Bis(benzonitrile)dichloropalladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ,  Water ;  17 h, rt
1.2 Reagents: Hydrochloric acid ,  Chloroauric acid Solvents: Water ;  24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  basified, rt
참조
Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammonia
Fukuoka, Sachio; Naito, Tetsuro; Sekiguchi, Hiroki; Somete, Takashi; Mori, Atsunori, Heterocycles, 2008, 76(1), 819-826

합성회로 6

반응 조건
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ;  5 h, 1 atm, 100 °C
참조
Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to Oxindoles
Park, Ji Hoon; Kim, Eunha; Chung, Young Keun, Organic Letters, 2008, 10(21), 4719-4721

합성회로 7

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, reflux
참조
Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindoles
Bourderioux, Aurelie; Kassis, Pamela; Merour, Jean-Yves; Routier, Sylvain, Tetrahedron, 2008, 64(49), 11012-11019

합성회로 8

반응 조건
1.1 10 min, 20 psi, 150 °C
참조
Regiochemistry of the microwave-assisted reaction between aromatic amines and α-bromo ketones to yield substituted 1H-indoles
Vara, Yosu; Aldaba, Eneko; Arrieta, Ana; Pizarro, Jose L.; Arriortua, Maria I.; et al, Organic & Biomolecular Chemistry, 2008, 6(10), 1763-1772

합성회로 9

반응 조건
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ;  20 h, 100 psi, 100 °C
참조
Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes
Okuro, Kazumi; Gurnham, Joanna; Alper, Howard, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

합성회로 10

반응 조건
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ;  110 °C
1.2 Solvents: Water
참조
Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategy
Wang, Liang; Chen, Yu-ting; Du, Yi-na; Gu, Chang-han; Peng, Wang-ming, Huaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22

합성회로 11

반응 조건
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ;  5 min, 298 K
1.2 24 h, 298 K
참조
Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic Applications
Estevan, Francisco; Ibanez, Susana; Ofori, Albert; Hirva, Pipsa; Sanau, Mercedes; et al, European Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832

합성회로 12

반응 조건
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ;  5 min, 298 K
1.2 Solvents: Dichloromethane ;  24 h, 298 K
참조
Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and III
Ibanez, Susana; Oresmaa, Larisa; Estevan, Francisco; Hirva, Pipsa; Sanau, Mercedes; et al, Organometallics, 2014, 33(19), 5378-5391

합성회로 13

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  2130844-30-1 Solvents: Toluene ;  16 h, reflux
참조
Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysis
Mitrofanov, Alexander; Brandes, Stephane; Herbst, Frederic; Rigolet, Severinne; Bessmertnykh-Lemeune, Alla; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235

합성회로 14

반응 조건
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ;  2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
참조
Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acids
Wang, Liang ; Qu, Xing; Li, Zhan; Peng, Wang-Ming, Tetrahedron Letters, 2015, 56(24), 3754-3757

합성회로 15

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
참조
Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride
Yasuhara, Akito; Kanamori, Yuichi; Kaneko, Masashi; Numata, Atsushi; Kondo, Yoshinori; et al, Journal of the Chemical Society, 1999, (4), 529-534

합성회로 16

반응 조건
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 80 °C
참조
Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction
Yang, Yo-Sep; Lee, Sangmin; Son, Seung Hwan; Yoo, Hyung-Seok; Jang, Yoon Hu; et al, Organic Chemistry Frontiers, 2022, 9(21), 5906-5911

합성회로 17

반응 조건
1.1 Reagents: Sodium acetate ,  Cuprous iodide Catalysts: Iron oxide (Fe3O4) ,  Palladium Solvents: Dimethylacetamide ;  6 h, 166 °C
참조
Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) Nanocrystals
Kwon, Jungmin; Chung, Jooyoung; Byun, Sangmoon; Kim, B. Moon, Asian Journal of Organic Chemistry, 2016, 5(4), 470-476

합성회로 18

반응 조건
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
참조
Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl Linker
Zhang, Han-Cheng; Ye, Hong; Moretto, Alessandro F.; Brumfield, Kimberly K.; Maryanoff, Bruce E., Organic Letters, 2000, 2(1), 89-92

합성회로 19

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  1 h, 90 °C
참조
A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles
Fang, Yuan-Qing; Lautens, Mark, Journal of Organic Chemistry, 2008, 73(2), 538-549

합성회로 20

반응 조건
1.1 Catalysts: Palladium Solvents: Diglyme ;  20 h, 180 °C
참조
Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensation
Forberg, Daniel; Kallmeier, Fabian; Kempe, Rhett, Inorganics, 2019, 7(8),

2-phenyl-1H-indole Raw materials

2-phenyl-1H-indole Preparation Products

2-phenyl-1H-indole 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:948-65-2)2-Phenylindole
2475112
순결:98%
재다:Company Customization
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:948-65-2)2-Phenylindole
sfd21733
순결:99.9%
재다:200kg
가격 ($):문의